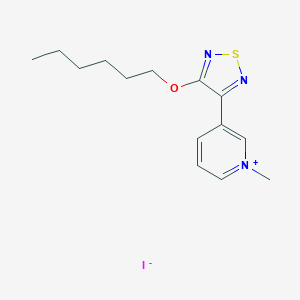

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide

概述

描述

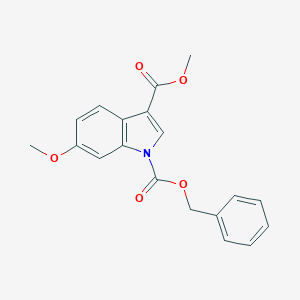

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide, also known as HTMT, is a novel fluorescent probe that has been widely used in scientific research applications. This compound has unique optical properties that make it a valuable tool for studying various biological processes.

作用机制

The mechanism of action of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is based on its unique optical properties. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a fluorescent probe that emits a strong yellow-green fluorescence when excited with blue light. The fluorescence intensity of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is highly dependent on the local environment, such as pH, polarity, and viscosity. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in the local environment of biomolecules.

生化和生理效应

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has no known biochemical or physiological effects on cells and tissues. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a non-toxic compound that does not interfere with cellular processes. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to study biological processes without affecting the system under investigation.

实验室实验的优点和局限性

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has several advantages as a fluorescent probe. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high quantum yield and photostability, making it a reliable tool for long-term imaging experiments. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high signal-to-noise ratio, allowing for sensitive detection of biomolecules. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is compatible with a wide range of biological samples, including live cells, tissues, and organisms.

However, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide also has some limitations. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is sensitive to pH and temperature changes, which can affect its fluorescence intensity. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a limited excitation wavelength range, which may limit its use in multiplex imaging experiments. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a relatively low molar extinction coefficient, which may limit its sensitivity in low-concentration samples.

未来方向

There are several future directions for the development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. First, the synthesis of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives with improved optical properties, such as red-shifted fluorescence, higher quantum yield, and increased photostability, could expand the range of applications of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. Second, the development of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide-based biosensors for specific biomolecules, such as ions, proteins, and nucleic acids, could provide a valuable tool for disease diagnosis and drug discovery. Third, the application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide in in vivo imaging experiments could provide new insights into the dynamic processes of living organisms.

Conclusion:

In conclusion, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a valuable tool for studying various biological processes. Its unique optical properties make it a reliable and sensitive fluorescent probe for monitoring changes in the local environment of biomolecules. While 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has some limitations, its advantages make it a valuable tool for scientific research. The future development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives and biosensors could expand the range of applications of this compound and provide new insights into the dynamic processes of living organisms.

科学研究应用

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has been widely used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in intracellular calcium levels, pH, and membrane potential. In addition, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to visualize the distribution and localization of biomolecules in living cells and tissues.

属性

CAS 编号 |

131988-19-7 |

|---|---|

产品名称 |

3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide |

分子式 |

C14H20IN3OS |

分子量 |

405.3 g/mol |

IUPAC 名称 |

3-hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide |

InChI |

InChI=1S/C14H20N3OS.HI/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;/h7-9,11H,3-6,10H2,1-2H3;1H/q+1;/p-1 |

InChI 键 |

PLDTVIHYDHJMEQ-UHFFFAOYSA-M |

SMILES |

CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-] |

规范 SMILES |

CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-] |

同义词 |

3-(4-HEXYLOXY-1,2,5-THIADIAZOL-3-YL)-1-METHYLPYRIDINIUM IODIDE |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。